1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
Scientific Research Applications
Fluorescence Switching Applications
Imidazo[1,5-a]pyridinium ions, closely related to the compound , have been identified as highly emissive and water-soluble fluorophores. Synthetic modifications profoundly impact their emission properties, with certain isomers exhibiting distinct fluorescence responses to pH changes, indicating potential applications as pH sensors with dual emission pathways (Hutt et al., 2012).
Synthesis and Optical Properties
A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives have been synthesized, showcasing significant Stokes' shift ranges and tunable quantum yields based on the chemical structure of the substituent. These compounds offer insights into low-cost luminescent materials (Volpi et al., 2017).
Medical Imaging Applications
Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques in Alzheimer's disease (AD), demonstrating their potential as radioligands for amyloid plaque imaging in AD patients (Zeng et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its target, mapk14, which plays a crucial role in various cellular processes such as proliferation, differentiation, and stress response .
Biochemical Pathways
The compound’s interaction with MAPK14 influences the MAP kinase signal transduction pathway This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to external stress
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Its interaction with mapk14 suggests it may influence cellular processes regulated by this kinase, potentially affecting cell growth, differentiation, and stress response .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.2ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;;/h1-4,8,14H,5-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOPYQIODAWBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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